5-Bromo-4-chloropyridin-2-amine
Overview
Description
5-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol It is a heterocyclic amine that contains both bromine and chlorine substituents on a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific derivative .
Mode of Action
It’s known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds. This suggests that it may interact with its targets through the formation of new bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple pathways depending on the specific compound synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloropyridin-2-amine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of the reactions it’s involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyridin-2-amine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include temperatures ranging from room temperature to reflux conditions, depending on the desired yield and reaction rate.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the diazotization of 2-amino-4-chloropyridine followed by bromination and chlorination steps . This method offers higher yields and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloropyridin-2-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure with bromine and chlorine substituents at different positions.
4-Amino-5-bromo-2-chloropyridine: Contains an amino group instead of an amine group.
5-Bromo-3-chloropyridin-2-amine: Another positional isomer with different substitution pattern.
Uniqueness
5-Bromo-4-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFUMWLNSICHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657711 | |
Record name | 5-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-94-6 | |
Record name | 5-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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